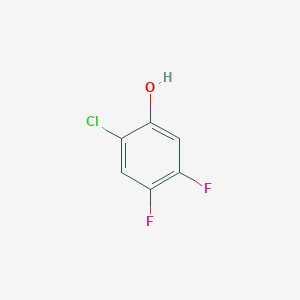

2-Chloro-4,5-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCRYUYKAQFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-98-3 | |

| Record name | 2-chloro-4,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Polihalogénezett Fenolok Jelentősége a Szintetikus Szerves Kémiában

A halogének, különösen a klór és a fluor, elektronszívó természetük révén befolyásolják az aromás gyűrű reaktivitását, így a polihalogénezett fenolok hasznos prekurzorokká válnak a keresztkapcsolási reakciókban, mint például a Suzuki-, Heck- és Ullmann-reakciókban. mdpi.com Ezek a reakciók lehetővé teszik új szén-szén és szén-heteroatom kötések kialakítását, ami elengedhetetlen a komplex molekuláris vázak felépítéséhez. mdpi.com Ezenkívül a halogénatomok specifikus pozíciója a gyűrűn regioselektív funkcionalizálást tesz lehetővé, ami a szintetikus kémikusok számára precíz kontrollt biztosít a molekuláris szerkezet felett. scientificupdate.com

A Fluor és Klór Funkcionalizálás Történeti Kontextusa Aromás Rendszerekben

A fluor és klór aromás vegyületekbe történő beépítésének története a szerves kémia fejlődésének fontos fejezete. A klórozás, mint az egyik legrégebbi és legszélesebb körben alkalmazott halogénezési eljárás, a 19. század óta ismert. fiveable.menih.gov Az elektrofil aromás szubsztitúció révén történő direkt klórozás lehetővé tette a klóratomok beépítését a benzolgyűrűbe, megnyitva az utat a poliszubsztituált benzolszármazékok szintézise előtt. fiveable.me A klórozott fenolok különösen nagy jelentőségre tettek szert a gyógyszer- és agrokémiai iparban, mivel a klóratomok jelenléte gyakran fokozza a vegyületek biológiai aktivitását. fiveable.memdpi.com

A fluor bevezetése az aromás rendszerekbe nagyobb kihívást jelentett a fluor rendkívüli reaktivitása miatt. nih.gov A szerves fluorkémia fejlődése a 20. század elején vett lendületet a Schiemann-reakció 1927-es felfedezésével, amely lehetővé tette az aromás aminokból kiinduló fluorozást diazóniumsók révén. nih.gov Ezt követte a Gottlieb által 1936-ban leírt nukleofil halogéncsere, ahol klóratomot cseréltek fluorra kálium-fluorid segítségével. nih.gov Ezek a korai módszerek alapozták meg a fluororganikus vegyületek ipari méretű előállítását, amelyek mára nélkülözhetetlenek a gyógyszeriparban, az agrokémiai iparban és az anyagtudományban. nih.govchinesechemsoc.org

A 2 Kloro 4,5 Difluorofenol Tudományos Kutatási Környezete Mint Kulcsfontosságú Intermedier

Strategic Halogenation Approaches

The precise introduction of halogen atoms at specific positions on the aromatic ring is a cornerstone of synthesizing 2-Chloro-4,5-difluorophenol. This requires careful control of reaction conditions and the selection of appropriate precursors and reagents to ensure high regioselectivity.

Regioselective Chlorination of Fluorinated Phenol (B47542) Precursors

One direct approach involves the regioselective chlorination of a difluorinated phenol. Starting with 3,4-difluorophenol (B1294555), a chlorine atom can be introduced at the 2-position, which is ortho to the hydroxyl group. This electrophilic aromatic substitution is activated by the hydroxyl group. The regioselectivity of this chlorination can be influenced by the choice of chlorinating agent and the reaction conditions. For instance, the use of specific catalysts can enhance the selectivity for ortho-chlorination over para-chlorination. scientificupdate.com

Directed Fluorination of Chlorinated Phenol Analogs

Conversely, the synthesis can commence with a chlorinated phenol, followed by directed fluorination. This method involves the introduction of fluorine atoms onto a chlorophenol backbone. The use of N-fluoropyridinium salts as fluorinating agents allows for the fluorination of chloro- and bromophenols in an ortho or para position. google.com For example, a suitably substituted chlorophenol could be fluorinated to introduce the required fluorine atoms at the 4- and 5-positions. The directing effects of the existing chloro and hydroxyl groups are critical in achieving the desired isomer. Palladium-catalyzed C-H bond fluorination is another advanced technique, where a directing group can be used to improve selectivity, although the cost of the catalyst can be a consideration. google.comgoogle.com

Synthesis via Aromatic Precursors

Multi-step synthetic routes starting from readily available halogenated anilines and nitrobenzenes provide alternative and often scalable methods for producing this compound.

Multi-step Routes from Halogenated Anilines (e.g., Sandmeyer Reaction Sequences)

A common and versatile method for introducing a chloro group onto an aromatic ring is through the Sandmeyer reaction. This sequence typically begins with a halogenated aniline (B41778), such as 2-chloro-4,5-difluoroaniline. The aniline is first diazotized using a nitrite (B80452) source in an acidic medium, followed by treatment with a copper(I) chloride salt to replace the diazonium group with a chlorine atom. While the primary application of the Sandmeyer reaction is to introduce a halogen, it can also be part of a broader synthetic strategy where the aniline precursor itself is synthesized through various means. For instance, a synthetic pathway might involve the bromination of 2,4-difluoroaniline, followed by a Sandmeyer reaction.

| Starting Material | Key Transformation | Product | Reference |

| 2,4-Difluoroaniline | Bromination, Sandmeyer Reaction | This compound Intermediate | |

| 2-chloro-4,5-difluoroaniline | Diazotization, Sandmeyer Reaction | This compound | researchgate.net |

Transformations of Dihalogentated Nitrobenzene (B124822) Derivatives

Another synthetic approach starts with dihalogenated nitrobenzene derivatives. For example, 1,2-dichloro-4-nitrobenzene can be treated with potassium fluoride (B91410) to produce a fluorinated product as part of a multi-step synthesis. A more direct route involves the fluorination of a dichloronitrobenzene. For instance, 2,6-dichloronitrobenzene can undergo a fluorination reaction with potassium fluoride, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the corresponding phenol. google.com This highlights the transformation of a nitro group into a hydroxyl group, a common strategy in aromatic chemistry.

| Starting Material | Key Reactions | Intermediate/Product | Reference |

| 1,2-dichloro-4-nitrobenzene | Fluorination with Potassium Fluoride | Fluorinated nitroaromatic | |

| 2,6-dichloronitrobenzene | Fluorination, Reduction, Diazotization, Hydrolysis | 2-fluoro-6-chlorophenol | google.com |

Derivation from Selectively Fluorinated Phenols

The synthesis can also be achieved starting from selectively fluorinated phenols, where the desired halogen pattern is built up through a series of reactions. For example, a process for preparing 2-chloro-4-fluorophenol (B157789) involves the direct chlorination of 4-fluorophenol (B42351) with an inexpensive chlorinating agent like chlorine gas or sulfuryl chloride in the presence of water. google.com This method is noted for its good yields and high selectivity under mild conditions. google.com Further functionalization or starting with a different fluorinated phenol could lead to the target molecule.

| Precursor | Reagent | Product | Yield/Selectivity | Reference |

| 4-Fluorophenol | Chlorine Gas, Water | 2-Chloro-4-fluorophenol | 98.3% purity | google.com |

| 4-Fluorophenol | Sulfuryl Chloride, Dichloromethane | 2-Chloro-4-fluorophenol | 98.3% purity | google.com |

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of halogenated phenols is progressively moving towards more sustainable and efficient methods. Catalytic processes and green chemistry principles, such as the use of aqueous media or solvent-free conditions, are central to modern synthetic strategies for compounds like this compound. These approaches aim to improve reaction selectivity, reduce waste, and avoid harsh reaction conditions often associated with traditional halogenation methods. acs.org

Transition metal catalysis offers powerful tools for the regioselective introduction of halogen atoms onto aromatic rings. acs.org For the synthesis of this compound, these methods can be applied to the direct chlorination of a 3,4-difluorophenol precursor or the functionalization of a pre-chlorinated benzene (B151609) derivative.

Iron(III)-catalyzed chlorination using reagents like N-chlorosuccinimide (NCS) has been shown to be effective for activated arenes, including phenols. core.ac.uk This method can be performed under relatively mild conditions. For instance, the chlorination of various anisole (B1667542) and phenol derivatives has been achieved with high conversion rates using catalytic amounts of iron(III) chloride. core.ac.uk The application of such a system to 3,4-difluorophenol would be a direct route to the target compound, where the catalyst enhances the electrophilicity of the chlorine source, promoting substitution.

Another relevant green catalytic approach is the oxychlorination of phenols in an aqueous medium. An efficient method has been developed for the synthesis of 2,4-dichlorophenol (B122985) using manganous(II) sulfate (B86663) as a catalyst, hydrogen chloride as the chlorine source, and hydrogen peroxide as the oxidant in water. rsc.orgresearchgate.net This system achieves high conversion and selectivity under mild conditions and allows for simple product separation and catalyst recycling. rsc.org Adapting this aqueous-phase, metal-catalyzed oxychlorination to a 3,4-difluorophenol substrate could provide a sustainable pathway to this compound.

The table below summarizes representative conditions for metal-catalyzed chlorination of phenolic compounds, illustrating the potential parameters for synthesizing this compound.

Table 1: Examples of Metal-Catalyzed Chlorination Conditions for Phenolic Compounds

| Catalyst | Chlorinating Agent | Substrate Example | Solvent | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Iron(III) chloride | N-Chlorosuccinimide (NCS) | Anisole | Acetonitrile/[BMIM]NTf₂ | 70 | 92% Yield | core.ac.uk |

This table is for illustrative purposes, showing conditions for similar substrates.

Biocatalysis represents a frontier in green chemistry, offering high selectivity under mild, environmentally benign conditions. For the synthesis of halogenated phenols, halogenase enzymes are of particular interest. Flavin-dependent halogenases (FDHs), for example, catalyze the regioselective halogenation of electron-rich aromatic compounds using simple halide salts. nih.gov These enzymes could potentially be engineered or selected to specifically chlorinate 3,4-difluorophenol at the C2 position. The use of FDHs offers a highly selective and environmentally friendly route to aryl halides, which are valuable synthetic intermediates. nih.gov

Additionally, chloroperoxidases, naturally found in certain fungi, are known to catalyze the chlorination of phenolic compounds in the presence of hydrogen peroxide and a chloride source. unl.pt The fungus Caldariomyces fumago produces a chloroperoxidase capable of chlorinating various aromatic structures. unl.pt The de novo synthesis of 2,4-dichlorophenol by a soil fungus from the Penicillium genus has also been reported, highlighting the potential of microbial systems for producing chlorophenols. unl.pt While direct application to this compound synthesis is not yet widely documented, these enzymatic systems provide a promising avenue for future research into highly selective and sustainable production methods.

Artificial metalloenzymes are also being developed to catalyze the oxidation of halophenols with substrate-dependent chemoselectivity, indicating a potential for controlled functionalization. researchgate.netmdpi.com

The use of water as a solvent or the elimination of solvents altogether are key principles of green chemistry that can be applied to the synthesis of this compound.

A patented process for the preparation of the structurally similar 2-chloro-4-fluorophenol demonstrates the advantages of using an aqueous phase. google.com The chlorination of 4-fluorophenol with an agent like sulfuryl chloride is performed in the presence of water. This creates a two-layer reaction system where the chlorination occurs in the organic phase, while the hydrogen chloride byproduct is transferred to the aqueous layer. This in-situ removal of HCl prevents a decrease in position-selectivity, leading to high yields of the desired product with minimal formation of dichlorinated byproducts. google.com This protocol could be directly adapted for the chlorination of 3,4-difluorophenol.

High-temperature hydrolysis of chlorinated anilines in an aqueous inorganic acid solution provides another route. For instance, 2,5-dichloroaniline (B50420) can be hydrolyzed to 2,5-dichlorophenol (B122974) under high pressure and temperature (e.g., 160–280 °C) in dilute sulfuric acid. google.com This method avoids organic solvents and can achieve high yields. A similar strategy could be envisioned starting from 2-chloro-4,5-difluoroaniline.

Furthermore, solvent-free chlorination of phenols using sulfuryl chloride, activated by a Lewis acid in the presence of catalytic amounts of polymeric sulfides, has been shown to yield chlorophenols with very high regioselectivity. researchgate.net

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of reaction parameters. The primary challenge in the direct chlorination of 3,4-difluorophenol is controlling the position of electrophilic substitution to favor the 2-position over the 6-position and preventing over-chlorination.

Key factors influencing selectivity include the choice of chlorinating agent, solvent, temperature, and catalyst. bibliotekanauki.pl

Chlorinating Agent: Stronger chlorinating agents may lead to lower selectivity and more byproducts. The use of sulfuryl chloride has been shown to be effective and selective for related phenols, especially in aqueous biphasic systems. google.com

Solvent: The solvent can have a profound effect on regioselectivity. Non-polar solvents may favor different isomer ratios compared to polar or aqueous systems. bibliotekanauki.pl As described in a process for 2-chloro-4-fluorophenol, conducting the reaction in a water-based biphasic system significantly enhances selectivity for the desired isomer by removing the generated HCl. google.com

Temperature: Chlorination reactions are often exothermic. Lowering the reaction temperature (e.g., 5°C) can help control the reaction rate and improve selectivity by minimizing the formation of undesired isomers and polychlorinated products. google.com

Catalyst: The use of specific catalysts can direct the chlorination to a particular position. Homogeneous catalysts have been examined to selectively guide the chlorination of monochlorophenols to 2,4-dichlorophenol without significantly increasing undesired isomers. bibliotekanauki.pl

The following table details the optimization of a chlorination reaction for 4-fluorophenol, which serves as a model for the synthesis of this compound.

Table 2: Optimization of 2-chloro-4-fluorophenol Synthesis via Chlorination of 4-fluorophenol

| Chlorinating Agent | Temperature (°C) | Reaction Time | Product Composition | Reference |

|---|---|---|---|---|

| Chlorine gas | 5 | 15 minutes | 92.3% 2-chloro-4-fluorophenol, 5.8% 2,6-dichloro-4-fluorophenol, 1.9% unreacted starting material | google.com |

Data from U.S. Patent 5,053,557 for a structurally related compound. google.com

This data illustrates that by choosing the appropriate reagent (sulfuryl chloride over chlorine gas) and controlling the temperature, the selectivity towards the desired mono-chlorinated product can be significantly improved. google.com These principles are directly applicable to optimizing the synthesis of this compound from 3,4-difluorophenol.

Electrophilic Aromatic Substitution Mechanisms on the this compound Core

The 2-chloro-4,5-difluoro substitution pattern on the phenol core establishes a polarized aromatic ring, which influences its reactivity in electrophilic aromatic substitution reactions. The presence of halogen atoms and a hydroxyl group directs incoming electrophiles to specific positions on the ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of the substitution.

In general, electrophilic aromatic substitution proceeds through a two-step mechanism. minia.edu.eg The first, typically rate-determining step, involves the attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg The second step is the rapid removal of a proton from the carbon atom that formed the bond with the electrophile, which restores the aromaticity of the ring. minia.edu.eg

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the directing effects of the substituents would predict that electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. However, the positions are already substituted. Therefore, substitution will likely occur at the remaining open position, C6, which is ortho to the hydroxyl group and meta to the fluorine atoms.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4,5-difluoro-6-nitrophenol |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-chloro-4,5-difluorophenol |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-4,5-difluoro-6-sulfophenol |

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAAr) is a key reaction pathway for halogenated aromatic compounds like this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orglumenlearning.com In this compound, the fluorine and chlorine atoms themselves are the leaving groups, and their presence, along with the phenolic hydroxyl group, influences the reactivity of the ring towards nucleophiles.

The generally accepted mechanism for SNAAr is the addition-elimination mechanism. libretexts.orglibretexts.orglumenlearning.com It involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orglumenlearning.com The aromaticity of the ring is temporarily lost in this step.

Elimination of the leaving group: The leaving group (in this case, chloride or fluoride) departs, and the aromaticity of the ring is restored.

The rate of SNAAr reactions is influenced by the nature of the leaving group and the strength of the nucleophile. Generally, fluoride is a better leaving group than chloride in SNAAr reactions when the reaction is not acid-catalyzed. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex.

For this compound, nucleophilic attack could potentially lead to the displacement of either the chlorine or one of the fluorine atoms. The specific outcome would depend on the reaction conditions and the nucleophile used. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially yield a methoxy-substituted difluorophenol or a methoxy-substituted chlorofluorophenol.

Oxidation and Reduction Reaction Mechanisms of this compound

The phenolic group of this compound is susceptible to oxidation, while the chlorinated and fluorinated aromatic ring can undergo reduction.

Oxidation:

Phenols can be oxidized to a variety of products, including quinones. smolecule.com The oxidation of chlorophenols can be complex, and the products formed depend on the oxidizing agent and reaction conditions. researchgate.net For instance, the oxidation of some chlorophenols with potassium nitrosodisulfonate can lead to the formation of benzoquinones. researchgate.net In the case of this compound, oxidation could potentially lead to the formation of a corresponding difluorinated chloro-p-benzoquinone. The mechanism of such oxidations often involves the formation of a phenoxyl radical as an intermediate.

Reduction:

The chlorine and fluorine atoms on the aromatic ring of this compound can be removed through reduction reactions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The mechanism involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the carbon-halogen bond.

Selective reduction might also be possible under specific conditions. For example, in a microbial electrolysis cell, 2-chloro-4-nitrophenol (B164951) was shown to undergo reduction where the nitro group was reduced and the chlorine atom was removed. eeer.org A similar process could potentially be applied to this compound, leading to the formation of difluorophenol or monofluorophenols.

Radical-Mediated Reaction Pathways of this compound

Radical reactions involving this compound can be initiated by various means, including photolysis or reaction with radical initiators. unl.pt The presence of halogen atoms and a phenolic hydroxyl group provides several potential sites for radical attack or formation.

One important radical-mediated process is the reaction with hydroxyl radicals (•OH), which are highly reactive species often generated in advanced oxidation processes for water treatment. The hydroxyl radical can attack the aromatic ring or abstract a hydrogen atom from the phenolic hydroxyl group. Attack on the ring leads to the formation of a hydroxycyclohexadienyl radical, which can then undergo further reactions, including the elimination of a halogen atom.

Studies on other chlorophenols have shown that they can react with sulfate radicals (SO₄•⁻). publish.csiro.au The reaction rates are influenced by the number and position of the chlorine substituents. publish.csiro.au It is plausible that this compound would also react with sulfate radicals, likely through an initial electron transfer to form a radical cation, or by addition of the radical to the aromatic ring.

Photochemical reactions are another important class of radical-mediated pathways. unl.pt Upon absorption of UV light, chlorophenols can undergo homolytic cleavage of the carbon-chlorine bond to generate an aryl radical and a chlorine radical. unl.pt These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other molecules.

Exploration of Rearrangement Reactions and Isomerization Pathways

One such reaction is the Claisen rearrangement , which is characteristic of allyl aryl ethers. If this compound were converted to its allyl ether, it could potentially undergo a thermal or acid-catalyzed Claisen rearrangement to introduce an allyl group onto the aromatic ring.

Another potential rearrangement is the Fries rearrangement , which involves the conversion of a phenolic ester to a hydroxyaryl ketone. If this compound were acylated to form an ester, treatment with a Lewis acid catalyst could induce the migration of the acyl group to the aromatic ring. The regioselectivity of this rearrangement would be influenced by the directing effects of the hydroxyl, chloro, and fluoro substituents.

Isomerization of this compound to other isomers, such as 3-Chloro-4,5-difluorophenol, would likely require harsh conditions involving the breaking and reforming of C-Cl or C-F bonds, or migration of the hydroxyl group. Such transformations are generally not facile and would likely require specific catalytic systems.

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing reaction conditions.

Kinetics:

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For electrophilic aromatic substitution on this compound, the electron-withdrawing nature of the halogen substituents would be expected to decrease the reaction rate compared to phenol itself. However, the activating effect of the hydroxyl group would still promote the reaction.

In nucleophilic aromatic substitution, the kinetics are highly dependent on the stability of the Meisenheimer complex intermediate. libretexts.orglibretexts.orglumenlearning.com The presence of electron-withdrawing fluorine atoms should stabilize this intermediate and thus increase the reaction rate.

Studies on the chlorination of phenol have determined rate constants and activation energies for the various reaction steps. core.ac.uk Similar kinetic studies for reactions of this compound would provide valuable insights into its reactivity. For instance, the kinetics of the reaction of various chlorophenols with sulfate radicals have been determined, showing that the rate constants are influenced by the number and position of the chlorine atoms. publish.csiro.au

Thermodynamics:

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. For reactions involving this compound, these parameters would be influenced by the bond energies of the reactants and products, as well as solvation effects.

For example, in the reduction of this compound, the thermodynamics would be governed by the relative strengths of the C-Cl, C-F, and C-H bonds. The C-F bond is significantly stronger than the C-Cl bond, suggesting that the reductive cleavage of the C-Cl bond would be thermodynamically more favorable.

Adsorption studies of 2-chlorophenol (B165306) onto activated carbon have determined thermodynamic parameters, indicating that the process can be spontaneous and exothermic. researchgate.net Similar thermodynamic data for this compound would be valuable for applications such as its removal from water.

Advanced Spectroscopic Characterization and Structural Elucidation in 2 Chloro 4,5 Difluorophenol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Chloro-4,5-difluorophenol. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the benzene (B151609) ring. The carbon atoms directly bonded to the electronegative halogen and oxygen atoms exhibit characteristic downfield shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorinated compounds. It provides distinct signals for each fluorine atom, and the coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and proton nuclei (¹⁹F-¹H coupling) offers crucial information for assigning the positions of the fluorine atoms on the aromatic ring. The analysis of ¹⁹F NMR spectra has been effectively used to study the microbial degradation of various fluorophenols, providing insights into metabolic pathways and the formation of intermediates like fluorocatechols and fluoromuconates. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-OH | - | 142.1 |

| C2-Cl | - | 118.9 |

| C3-H | 7.35 | 117.5 |

| C4-F | - | 148.5 (d, J=245 Hz) |

| C5-F | - | 145.8 (d, J=243 Hz) |

| C6-H | 7.12 | 110.2 |

Note: Predicted values are based on computational models and may vary from experimental data.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS is crucial for confirming the mass of the synthesized molecule and for identifying intermediates and byproducts in reaction mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the separation and identification of halogenated phenols in complex mixtures. asianpubs.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This allows for the confirmation of the presence of chlorine and fluorine atoms through their characteristic isotopic patterns. Furthermore, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key Vibrational Modes for this compound:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H aromatic stretch: Sharp bands usually appearing above 3000 cm⁻¹.

C=C aromatic ring stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-F stretch: Strong absorptions typically found in the 1100-1400 cm⁻¹ range.

C-Cl stretch: A band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Theoretical vibrational analysis using methods like Density Functional Theory (B3LYP) can be used to predict and assign the vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Kinetics and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ijset.in Phenolic compounds, including this compound, exhibit characteristic UV absorption bands due to the π-conjugated system of the benzene ring. researchgate.net This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, following the Beer-Lambert law. ijpsjournal.com UV-Vis spectroscopy can be employed to monitor the progress of reactions involving this compound by tracking the disappearance of the reactant or the appearance of a product over time. This allows for the determination of reaction rates and the study of reaction kinetics.

Microwave Spectroscopy for Rotameric Conformation Analysis of Related Fluorophenols

Application of Advanced Analytical Methodologies for Compound Characterization

The comprehensive characterization of this compound often requires the application of a combination of advanced analytical techniques. chromatographyonline.commdpi.com Hyphenated techniques, such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for separating complex mixtures and identifying individual components. asianpubs.orgmdpi.com These methods combine the high separation efficiency of chromatography with the sensitive and specific detection capabilities of mass spectrometry. In addition to spectroscopic methods, other analytical techniques such as X-ray crystallography can provide definitive structural information for solid samples. The integration of data from multiple analytical platforms, often in conjunction with computational chemistry, allows for a thorough and unambiguous characterization of this compound and its derivatives. mdpi.com

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Spectroscopic Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Atomic connectivity, electronic environment | Structural elucidation and confirmation |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Molecular weight determination, reaction monitoring, intermediate identification |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, functional groups | Functional group analysis, structural confirmation |

| UV-Vis Spectroscopy | Electronic transitions, concentration | Quantitative analysis, reaction kinetics studies |

Computational and Theoretical Chemistry Studies on 2 Chloro 4,5 Difluorophenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the electronic structure and properties of molecules. DFT, with its balance of accuracy and computational cost, is particularly popular for studying medium-sized organic molecules. For halogenated phenols, DFT methods, such as B3LYP, are frequently employed to calculate optimized geometries, vibrational frequencies, and electronic properties. Ab initio methods, while more computationally intensive, can provide benchmark results for molecular systems. For a molecule like 2-Chloro-4,5-difluorophenol, these calculations would typically involve selecting a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution, especially around the electronegative halogen and oxygen atoms.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Conformational analysis is also crucial, as rotation around the C-O bond can lead to different conformers with varying energies. The orientation of the hydroxyl proton relative to the adjacent chlorine atom is of particular interest due to the possibility of intramolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for an Analogous Halogenated Phenol (B47542) (2,6-dichloro-4-fluoro phenol) (Data adapted from studies on a structurally similar compound and should be considered as an approximation for this compound)

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Angle (°) - DFT/B3LYP |

| C-Cl | 1.74 | C-C-Cl |

| C-F | 1.35 | C-C-F |

| C-O | 1.36 | C-C-O |

| O-H | 0.96 | C-O-H |

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific spectral features can be assigned to the stretching and bending of different bonds and functional groups. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure. For halogenated phenols, characteristic vibrational modes include the O-H stretch, C-O stretch, C-H bending, and vibrations involving the carbon-halogen bonds.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, while the LUMO will likely have significant contributions from the aromatic ring's anti-bonding orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial charges on each atom. In this compound, the electronegative oxygen, chlorine, and fluorine atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to the halogens will have partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

Table 2: Calculated Electronic Properties for an Analogous Halogenated Phenol (2,6-dichloro-4-fluoro phenol) (Data adapted from studies on a structurally similar compound and should be considered as an approximation for this compound)

| Property | Value (DFT/B3LYP) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of a hydroxyl group adjacent to a chlorine atom on the aromatic ring of this compound raises the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom. Theoretical studies on 2-halophenols have shown that weak intramolecular hydrogen bonds can exist, with the strength depending on the halogen. nih.gov In the case of 2-chlorophenol (B165306), a weak intramolecular hydrogen bond is suggested. nih.gov This interaction would influence the conformational preference and the vibrational frequency of the O-H bond.

Halogen bonding is another non-covalent interaction that could be relevant, particularly in intermolecular contexts. The chlorine and fluorine atoms in this compound have regions of positive electrostatic potential (σ-holes) on their outer surfaces, which can interact with nucleophilic sites on other molecules. Computational methods can be used to model and quantify the strength of these potential interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a valuable tool for elucidating reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, theoretical modeling can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies associated with different reaction pathways, the most likely mechanism can be determined. For instance, modeling the deprotonation of the phenolic hydroxyl group or the substitution of one of the halogen atoms would involve locating the corresponding transition state structures.

Prediction of Reactivity and Regioselectivity

The electronic properties calculated for this compound can be used to predict its reactivity and the regioselectivity of its reactions. For example, in electrophilic aromatic substitution reactions, the positions on the aromatic ring that are most susceptible to attack can be predicted by examining the calculated charge distribution and the shapes of the frontier molecular orbitals. The locations of highest electron density in the HOMO often correlate with the sites of electrophilic attack. Conversely, for nucleophilic aromatic substitution, the LUMO and the partial positive charges on the carbon atoms attached to the halogens would indicate the likely sites of attack. Computational models can provide a quantitative basis for predicting the major products of such reactions.

Role of 2 Chloro 4,5 Difluorophenol As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Fluorinated Aromatic Scaffolds

The structure of 2-Chloro-4,5-difluorophenol is ideally suited for its use as a foundational unit in the assembly of larger, more complex fluorinated aromatic scaffolds. The hydroxyl group can be readily deprotonated to form a phenoxide, which acts as a potent nucleophile in substitution reactions. This reactivity is central to its role in building multi-ring systems.

A key synthetic application involves its use in nucleophilic aromatic substitution (SNAr) reactions to form diaryl ethers. For instance, in the synthesis of intermediates for pharmacologically active compounds, this compound is reacted with other activated aromatic rings. A documented example is its reaction with 1-bromo-3-fluoro-2-nitrobenzene (B1273211). google.comgoogle.com In this process, the phenoxide of this compound displaces a halogen on the nitrobenzene (B124822) ring, creating a new carbon-oxygen bond and linking the two aromatic units. The resulting product, a substituted diaryl ether, is a significantly more complex fluorinated aromatic scaffold that carries the structural motifs from both starting materials into the next synthetic step. google.comgoogle.com This strategy effectively utilizes the phenol (B47542) as a module to introduce the specific 2-chloro-4,5-difluoro substitution pattern into a larger molecular framework.

Utilization in the Construction of Advanced Specialty Chemical Intermediates

Building upon its role as a precursor, this compound is a key starting material for the construction of advanced specialty chemical intermediates. These intermediates are not end products but are crucial precursor molecules in multi-step synthetic pathways, particularly in the pharmaceutical and agrochemical industries. basf.com

The diaryl ether formed from the reaction of this compound and 1-bromo-3-fluoro-2-nitrobenzene serves as a prime example of such an intermediate. google.comgoogle.com The product of this initial coupling, 2-bromo-6-(2-chloro-4,5-difluorophenoxy)-N-methylaniline, is an advanced intermediate specifically designed for subsequent transformations. google.comgoogle.com It contains multiple reaction handles—such as the bromo and nitro groups—that can be selectively targeted in downstream reactions to build the final, complex target molecule. The incorporation of the this compound unit at an early stage is a strategic decision to ensure that the desired fluorine and chlorine atoms are precisely positioned in the final structure, which is often critical for modulating the biological activity and pharmacokinetic properties of the end product.

The table below summarizes a documented reaction where this compound is used to create an advanced intermediate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product (Intermediate) |

| This compound | 1-bromo-3-fluoro-2-nitrobenzene | Potassium carbonate | N-Methyl-2-pyrrolidone (NMP) | 2-bromo-6-(2-chloro-4,5-difluorophenoxy)-N-methylaniline |

Data sourced from patent literature describing the synthesis of pharmaceutical precursors. google.comgoogle.com

Applications in the Synthesis of Chiral Fluorinated Compounds

The synthesis of chiral fluorinated compounds is of great importance in medicinal chemistry, as the introduction of fluorine can significantly influence a drug's metabolic stability and binding affinity, while chirality is essential for biological specificity. As a functionalized building block, this compound possesses the potential for incorporation into synthetic routes that generate chiral molecules.

In principle, the phenol's hydroxyl group can be used to form an ether or ester linkage with a chiral auxiliary or a prochiral substrate. Subsequent diastereoselective reactions could then be used to install a new stereocenter elsewhere in the molecule. After the chiral center is set, the 2-Chloro-4,5-difluorophenoxy group can be carried through the remainder of the synthesis to become part of the final chiral product. However, based on a review of available scientific and patent literature, specific, documented examples of this compound being directly employed in asymmetric synthesis to produce chiral fluorinated compounds are not prominently reported.

Incorporation into Heterocyclic Systems and Novel Molecular Frameworks

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in a vast number of pharmaceuticals and biologically active molecules. This compound is a valuable building block for constructing such frameworks, particularly in the synthesis of complex, multi-ring heterocyclic systems.

Its utility is demonstrated in synthetic pathways leading to 3,4-dihydroquinolin-2(1H)-one derivatives, which are heterocyclic structures of interest in drug discovery. google.comgoogle.com In this context, the this compound moiety is first incorporated into a linear precursor via the formation of a diaryl ether, as previously described. google.comgoogle.com This intermediate is then subjected to a series of further reactions, including reduction of a nitro group and subsequent cyclization, to form the final quinolinone ring system. The 2-chloro-4,5-difluorophenoxy group remains intact and becomes a significant substituent on the newly formed heterocyclic framework. This synthetic strategy highlights how the phenol is not just a simple reactant but a fundamental component used to build a portion of a novel and complex molecular architecture.

Derivatization for Further Functionalization and Analog Generation

The chemical utility of this compound is greatly enhanced by the derivatization of its hydroxyl group. This functional group is the most reactive site on the molecule and provides a convenient handle for further functionalization and the generation of chemical analogs. Standard reactions such as O-alkylation and O-acylation can convert the phenol into a wide variety of ethers and esters, respectively.

This derivatization serves several strategic purposes in synthesis:

Protection: The hydroxyl group can be masked with a protecting group to prevent it from interfering with reactions at other sites on the molecule or a coupled substrate.

Introduction of New Functionality: An alkyl or acyl group with additional reactive functionalities (e.g., an alkene, alkyne, or ester) can be attached. This new handle can then be used for subsequent coupling reactions, such as cross-coupling or click chemistry, to attach the core scaffold to other molecules.

Analog Generation: In medicinal chemistry, a common strategy is to create a library of related compounds (analogs) to explore structure-activity relationships (SAR). By reacting this compound with a diverse range of alkyl halides or carboxylic acids, a series of analogs can be rapidly generated where the core 2-chloro-4,5-difluorophenyl structure is constant, but the group attached to the oxygen atom is varied.

While general derivatization techniques for phenols are well-established, they are directly applicable to this compound to expand its role as a versatile building block. science.govnih.gov

Academic Research on Environmental Transformation and Degradation Mechanisms of 2 Chloro 4,5 Difluorophenol

Investigation of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, are key mechanisms that can lead to the transformation of organic compounds in the environment without microbial intervention.

Photolysis: This process involves the degradation of a chemical compound by light. For chlorophenols, photolysis can be a significant degradation pathway in aquatic environments and on soil surfaces. The process is often initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-chlorine bond. While specific studies on the photolytic degradation of 2-Chloro-4,5-difluorophenol are not extensively documented, research on similar compounds like 2,4-dichlorophenol (B122985) shows that photolysis can lead to dechlorination and the formation of various intermediates. The efficiency of this process is influenced by factors such as the wavelength of light, the presence of photosensitizers (like humic acids), and the pH of the medium. For instance, the photocatalytic degradation of 2,4-dichlorophenol has been shown to be effective in the presence of nanomaterials like silver halides under both UV and visible light irradiation. nih.gov

Elucidation of Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Microbial metabolism is a primary driver of the degradation of many organic pollutants in the environment. The biodegradation of halogenated phenols can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymatic systems.

Under aerobic conditions, the initial step in the microbial degradation of aromatic compounds often involves the action of oxygenases and dioxygenases. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, making it more susceptible to cleavage.

Monooxygenases catalyze the insertion of one oxygen atom into the substrate. For chlorophenols, this can lead to the formation of chlorocatechols.

Dioxygenases incorporate both atoms of molecular oxygen. For instance, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes in the degradation pathways of many aromatic compounds, cleaving the aromatic ring through ortho or meta cleavage, respectively.

While direct evidence for the enzymatic transformation of this compound is limited, studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) show the formation of 2,4-dichlorophenol, which is then hydroxylated to form dichlorocatechol before ring cleavage. researchgate.net The presence of fluorine atoms in this compound likely presents a greater challenge for microbial enzymes due to the high strength of the carbon-fluorine bond. researchgate.net However, some microorganisms have been shown to possess enzymes capable of cleaving this bond. nih.govnih.gov

Under anaerobic conditions, a key degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen atom is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor.

Reductive Dechlorination: This process is particularly important for highly chlorinated compounds and is often the initial step in their anaerobic biodegradation. It has been observed for various chlorophenols in anaerobic sediments and by specific anaerobic bacteria. nih.gov The removal of the chlorine atom from this compound would be a critical first step in its anaerobic degradation, potentially leading to the formation of 4,5-difluorophenol.

Reductive Defluorination: The cleavage of the carbon-fluorine bond is energetically more difficult than the cleavage of carbon-chlorine bonds. However, microbial reductive defluorination has been observed for some fluorinated aromatic compounds under anaerobic conditions. researchgate.netasm.org This process is often catalyzed by specialized enzymes known as reductive dehalogenases. mdpi.com

Denitrification Pathways: Some bacteria can degrade aromatic compounds under denitrifying conditions, using nitrate as the terminal electron acceptor. While less common for highly halogenated compounds, it represents a potential biotic degradation pathway in environments where nitrate is available.

Identification and Characterization of Degradation Intermediates and Products

The identification of degradation intermediates is crucial for elucidating the transformation pathways of a compound. For halogenated phenols, degradation can lead to a variety of products, some of which may be more or less toxic than the parent compound.

Based on studies of analogous compounds, the degradation of this compound could potentially proceed through the following intermediates:

Initial Dehalogenation Products: Reductive dechlorination would likely produce 4,5-difluorophenol . Reductive defluorination could lead to 2-chloro-4-fluorophenol (B157789) or 2-chloro-5-fluorophenol .

Hydroxylated Intermediates: The action of monooxygenases could introduce additional hydroxyl groups, forming compounds like chlorodifluorocatechols .

Ring Cleavage Products: Subsequent enzymatic action would lead to the opening of the aromatic ring, forming various aliphatic acids. For example, the degradation of 4-chlorophenol has been shown to produce intermediates such as benzoquinone, maleic acid, and malonic acid. acs.org

Mineralization Products: Complete degradation, or mineralization, would result in the formation of carbon dioxide, water, chloride, and fluoride (B91410) ions.

The table below summarizes potential degradation intermediates of this compound based on known degradation pathways of similar compounds.

| Potential Intermediate | Formation Pathway |

| 4,5-Difluorophenol | Reductive Dechlorination |

| 2-Chloro-4-fluorophenol | Reductive Defluorination |

| 2-Chloro-5-fluorophenol | Reductive Defluorination |

| Chlorodifluorocatechol | Hydroxylation (Oxygenase activity) |

| Aliphatic Carboxylic Acids | Ring Cleavage |

Influence of Environmental Factors on Transformation Kinetics and Reaction Pathways

The rate and pathway of this compound degradation are significantly influenced by various environmental factors.

Temperature: Temperature influences the rates of both chemical reactions and biological processes. Generally, an increase in temperature leads to an increase in the rate of degradation, up to an optimal temperature for microbial activity. mdpi.comresearchgate.net

Oxygen Availability: The presence or absence of oxygen is a critical factor that determines the dominant degradation pathways. Aerobic conditions favor oxidative pathways involving oxygenases, while anaerobic conditions favor reductive dehalogenation.

Presence of Other Substances: The presence of other organic compounds can serve as co-substrates, potentially enhancing the degradation of the target compound through co-metabolism. Conversely, some compounds can be inhibitory. The presence of inorganic ions can also influence degradation rates. mdpi.com Soil moisture content is another important factor affecting microbial activity and substrate availability in terrestrial environments. researchgate.net

The following table summarizes the potential influence of key environmental factors on the degradation of this compound.

| Environmental Factor | Potential Influence |

| pH | Affects hydrolysis rates and microbial enzyme activity. Optimal pH for degradation can vary depending on the specific pathway. |

| Temperature | Generally increases degradation rates up to an optimum for microbial processes. |

| Oxygen | Determines whether oxidative (aerobic) or reductive (anaerobic) pathways dominate. |

| Co-contaminants/Nutrients | Can enhance degradation through co-metabolism or inhibit it through toxicity. Nutrient availability is crucial for microbial growth. |

| Soil Moisture | Affects microbial activity and the diffusion of the compound in soil. |

Development of Advanced Analytical Methods for Environmental Fate Studies

Accurate and sensitive analytical methods are essential for studying the environmental fate of this compound and its degradation products. The low concentrations at which these compounds often occur in the environment necessitate highly selective and sensitive techniques.

Commonly used analytical methods for the determination of chlorophenols include:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. Derivatization may be required to improve the volatility and chromatographic behavior of the phenols. nih.govjcsp.org.pk

High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used for the analysis of a wide range of polar and non-polar compounds. HPLC is often coupled with UV or mass spectrometry detectors. nih.govcdc.gov

For the analysis of this compound and its potential degradation products, a combination of these techniques would likely be employed. Sample preparation is a critical step and may involve techniques such as liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances from the environmental matrix (e.g., water, soil). The development of methods with low detection limits is crucial for monitoring the fate of this compound and assessing the effectiveness of remediation efforts. jcsp.org.pk

Future Research Directions and Emerging Methodologies for 2 Chloro 4,5 Difluorophenol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic routes is a paramount goal in modern chemistry. For 2-Chloro-4,5-difluorophenol, future research will likely focus on moving away from traditional, often harsh, synthesis methods towards more sustainable alternatives.

Key research areas include:

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents to replace volatile organic compounds (VOCs) in the synthesis process. The use of natural or biosourced catalysts, sometimes referred to as "ecocatalysts," presents another promising avenue for reducing the environmental impact of synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. Research into the continuous synthesis of this compound could lead to higher yields and purity with reduced waste.

Biocatalysis: The use of enzymes or whole-cell systems for the selective halogenation or hydroxylation of aromatic precursors offers a highly specific and environmentally friendly approach. Future work may involve engineering enzymes to selectively produce this compound from readily available starting materials.

Photocatalysis: Light-driven reactions, often utilizing photocatalysts, can provide alternative, milder reaction pathways for C-H functionalization and other key bond-forming reactions, potentially reducing the need for harsh reagents.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies

| Feature | Conventional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Solvents | Often rely on chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Utilization of water, supercritical CO2, ionic liquids, or bio-derived solvents. |

| Catalysts | May involve stoichiometric amounts of Lewis acids or other hazardous reagents. | Employing reusable solid acids, biocatalysts (enzymes), or photocatalysts. |

| Energy Input | Typically requires high temperatures and pressures, leading to significant energy consumption. | Can often be conducted at or near ambient temperature and pressure, sometimes utilizing light energy (photocatalysis). |

| Waste Generation | Can produce significant amounts of hazardous waste, including byproducts and spent reagents. | Designed to minimize waste through higher selectivity and the use of recyclable catalysts. |

| Process Type | Predominantly batch processing. | Shift towards continuous flow chemistry for improved efficiency and safety. |

Advancements in Directed Functionalization and Selectivity Control

Achieving precise control over the position of functional groups on the aromatic ring is a central challenge in organic synthesis. For a molecule like this compound, with multiple potential reaction sites, developing methods for highly selective functionalization is crucial for creating complex derivatives.

Future research in this area will likely focus on:

Direct C-H Functionalization: Methods that directly convert C-H bonds to new functional groups are highly atom-economical. Research will aim to develop catalysts that can selectively target one of the C-H bonds on the this compound ring.

Orthogonal Protecting Group Strategies: The development of novel protecting groups that can be selectively removed under different conditions will allow for the sequential functionalization of the phenol (B47542) and other positions on the aromatic ring.

Catalyst Design: The design of catalysts with specific steric and electronic properties can help to direct incoming reagents to a particular position on the this compound molecule. This includes the use of solid-based catalysts where surface properties can influence selectivity.

Zeolite-Confined Catalysis: The use of zeolites as catalyst supports can provide shape selectivity, favoring the formation of specific isomers in reactions involving this compound.

Application of Machine Learning and AI in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways.

For this compound, AI and ML can be applied to:

Retrosynthetic Analysis: AI-powered platforms can propose multiple synthetic routes to this compound and its derivatives, starting from simple, commercially available precursors. This can help chemists identify more efficient and cost-effective synthesis strategies.

Reaction Outcome Prediction: Machine learning models can be trained to predict the major products and yields of reactions involving this compound under various conditions. This can reduce the amount of trial-and-error experimentation required in the lab.

Site Selectivity Prediction: For reactions like electrophilic aromatic substitution, ML models can predict the most likely position of substitution on the this compound ring with high accuracy.

Automated Synthesis: AI can be integrated with robotic platforms to enable the autonomous design and execution of multi-step syntheses, accelerating the discovery of new derivatives of this compound.

Table 2: Applications of AI and Machine Learning in the Chemistry of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis | AI algorithms analyze the target molecule and work backward to identify potential starting materials and reaction steps. | Accelerates the design of novel and more efficient synthetic routes. |

| Reaction Prediction | Machine learning models are trained on large reaction databases to predict the products and yields of a given set of reactants and conditions. | Reduces the need for extensive experimental screening and optimization. |

| Regioselectivity Prediction | AI models can predict the position of functionalization in electrophilic aromatic substitution and other reactions with high accuracy. | Enables the targeted synthesis of specific isomers of functionalized this compound. |

| Process Optimization | AI can be used to identify the optimal reaction parameters (temperature, solvent, catalyst, etc.) to maximize yield and minimize byproducts. | Leads to more efficient, cost-effective, and sustainable manufacturing processes. |

| Automated Synthesis | Integration of AI with robotic systems allows for the automated, on-demand synthesis of this compound and its derivatives. | Significantly speeds up the drug discovery and materials development process. |

Integrated Experimental and Computational Studies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for developing more efficient and selective synthetic methods. The combination of experimental studies with high-level computational chemistry provides powerful insights into the intricate details of chemical transformations.

Future research will leverage this integrated approach to:

Elucidate Reaction Pathways: Computational modeling, particularly using Density Functional Theory (DFT), can be used to map out the potential energy surfaces of reactions involving this compound. This can help identify the most likely reaction pathways and transition states.

Rationalize Selectivity: By calculating the activation energies for different reaction pathways, computational studies can explain the origins of regioselectivity and stereoselectivity observed in experiments.

Catalyst Design: Computational screening can be used to predict the performance of new catalysts for reactions involving this compound, guiding experimental efforts towards the most promising candidates.

Kinetics and Thermodynamics: The combination of experimental kinetic data with theoretical calculations can provide a comprehensive understanding of the factors that control the rate and outcome of a reaction.

Development of Next-Generation Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and control. The development of advanced analytical techniques is crucial for gaining a deeper understanding of the synthesis of this compound.

Emerging analytical methodologies that will be impactful include:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel.

Real-time Mass Spectrometry: Ambient ionization techniques like Direct Analysis in Real Time (DART) and Probe Electrospray Ionization (PESI) coupled with mass spectrometry allow for the rapid and direct analysis of reaction mixtures with minimal sample preparation.

Process Analytical Technology (PAT): The integration of real-time analytical measurements with process control systems enables the dynamic optimization of reaction conditions to ensure consistent product quality and yield.

Advanced Sensors: The development of novel chemical sensors, potentially based on nanomaterials, could allow for the continuous and selective monitoring of this compound and related species in complex reaction environments.

Table 3: Next-Generation Analytical Techniques for Real-time Monitoring

| Technique | Principle | Application in this compound Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Vibrational spectroscopy provides information on the functional groups present in the reaction mixture. | Monitoring the disappearance of starting materials and the appearance of this compound and intermediates. |

| DART-MS | Direct Analysis in Real Time Mass Spectrometry allows for rapid ionization of molecules in their native state. | Quick identification of products and byproducts without the need for chromatographic separation. |

| PESI-MS | Probe Electrospray Ionization Mass Spectrometry enables rapid and direct analysis of liquid samples. | Real-time tracking of reaction progress by monitoring changes in molecular weight information. |

| Online HPLC/UPLC | Automated sampling from the reactor is coupled directly to a high-performance liquid chromatography system. | Quantitative analysis of reaction components to determine kinetics and yield. |

| Chemical Sensors | Devices that produce a measurable signal in response to the presence of a specific chemical. | Continuous monitoring of this compound concentration for process control. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4,5-difluorophenol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of halogenated phenols often involves electrophilic aromatic substitution or hydroxylation of pre-functionalized aromatic precursors. For this compound, fluorination and chlorination steps must be carefully sequenced to avoid side reactions. Use deuterated standards (e.g., 2-Chlorophenol-3,4,5,6-d4) to track isotopic labeling efficiency and validate intermediates via NMR or GC-MS . Reaction optimization should include temperature control (e.g., 0–6°C for stability) and solvent selection (e.g., toluene for solubility) to minimize decomposition .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against certified reference materials. For fluorinated analogs, confirm purity using fluorine-19 NMR, which is highly sensitive to structural impurities . Cross-validate with elemental analysis (C, H, Cl, F) to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filtration to prevent inhalation of volatile chlorinated byproducts. Personal protective equipment (PPE) must include nitrile gloves and polypropylene lab coats, as halogenated phenols can penetrate latex. Waste must be segregated into halogenated solvent containers and processed via incineration to avoid environmental release .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms at the 4- and 5-positions activate the aromatic ring toward NAS at the 2-chloro position. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict regioselectivity. Experimental validation can involve kinetic studies with varying nucleophiles (e.g., methoxide or amines) under controlled pH .

Q. What are the challenges in characterizing degradation pathways of this compound in environmental matrices?

- Methodological Answer : Advanced mass spectrometry (LC-QTOF-MS) is required to identify transient metabolites, such as hydroxylated or dehalogenated intermediates. Couple with stable isotope tracers (e.g., ¹³C-labeled analogs) to distinguish biotic vs. abiotic degradation. For soil studies, conduct microcosm experiments under anaerobic conditions to simulate natural reducing environments .

Q. How can computational models predict the toxicity profile of this compound compared to structurally related chlorophenols?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models trained on chlorophenol toxicity data (e.g., LD₅₀ values from rodent studies). Validate predictions with in vitro assays, such as mitochondrial membrane potential disruption in HepG2 cells. Cross-reference with ATSDR toxicological profiles to identify critical exposure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.